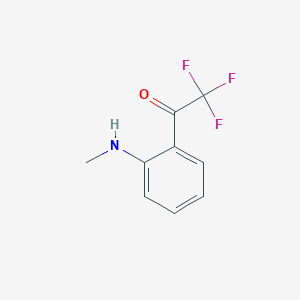

2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[2-(methylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-13-7-5-3-2-4-6(7)8(14)9(10,11)12/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBFFMSUNUNWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632532 | |

| Record name | 2,2,2-Trifluoro-1-[2-(methylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202270-41-5 | |

| Record name | 2,2,2-Trifluoro-1-[2-(methylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Physicochemical Properties

2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone possesses a molecular weight of 203.16 g/mol and a linear structure formula of C₉H₈F₃NO. The compound features a phenyl ring substituted at the ortho position with a methylamino group (-NHCH₃) and at the adjacent position with a trifluoroacetyl group (-COCF₃). This arrangement creates a sterically hindered environment that influences its reactivity in synthetic pathways. The InChI key (OCBFFMSUNUNWSK-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, which is critical for its interactions in downstream applications.

Synthetic Methodologies

Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane

The most widely reported synthesis involves the reaction of N-methylisatoic anhydride (1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione) with TMSCF₃ in the presence of a fluoride source and a phase-transfer catalyst. This method, detailed by Ambeed, proceeds via a two-step mechanism: (1) generation of the trifluoromethyl anion (CF₃⁻) from TMSCF₃ using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), and (2) nucleophilic attack on the carbonyl carbon of the isatoic anhydride.

Potassium Fluoride/Tetrabutylammonium Bromide (KF/TBAB) System

In a representative procedure, N-methylisatoic anhydride (10 mmol) is reacted with TMSCF₃ (13 mmol) in dry N,N-dimethylformamide (DMF) at 0–20°C under argon. KF (3 mmol) and TBAB (3 mmol) facilitate the deprotonation and transfer of CF₃⁻ to the anhydride. After quenching with 5% HCl and workup with Na₂CO₃, the product is extracted with hexanes, yielding 87% of the target compound. The use of DMF as a polar aprotic solvent enhances the solubility of the intermediates, while TBAB stabilizes the reactive anion.

Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF)

An alternative protocol employs TBAF (1M in THF) as both the fluoride source and catalyst. Here, N-methylisatoic anhydride (3.45 mmol) and TMSCF₃ (4.49 mmol) are stirred in THF at 0°C, followed by TBAF addition. After 24 hours, the reaction is quenched with HCl, yielding 61% of the product. The lower yield compared to the KF/TBAB method is attributed to THF’s lower polarity, which may reduce anion stability.

Optimized Purification via Preparative TLC

A modified approach involves post-reaction purification using preparative thin-layer chromatography (TLC) on silica gel with a toluene/hexanes/ethyl acetate mobile phase. This method achieves a 55% yield, highlighting the trade-off between purity and recovery due to losses during chromatographic separation.

Table 1: Comparative Analysis of Synthetic Methods

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| KF/TBAB | DMF | 0–20 | 5 | 87 |

| TBAF | THF | 0–20 | 24 | 61 |

| KF/TBAB (with TLC) | DMF | 0–20 | 20 | 55 |

Mechanistic Insights and Side Reactions

The trifluoromethylation proceeds via a nucleophilic acyl substitution mechanism. The isatoic anhydride’s carbonyl carbon is activated toward attack by the CF₃⁻ anion, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the phthalimide moiety generates the trifluoroacetylated product. Side reactions, such as over-alkylation or hydrolysis of the anhydride, are mitigated by maintaining anhydrous conditions and controlled temperature.

Industrial-Scale Considerations

Solvent and Catalyst Selection

DMF is preferred over THF for large-scale synthesis due to its higher boiling point (153°C) and ability to dissolve ionic intermediates. However, TBAB’s cost and potential environmental impact necessitate recycling strategies, such as solvent distillation and catalyst recovery.

Yield Optimization Strategies

- Temperature Control : Reactions conducted at 0°C minimize byproduct formation.

- Stoichiometry : A 1:1.3 molar ratio of anhydride to TMSCF₃ ensures complete conversion.

- Workup Procedures : Sequential acid-base extraction removes unreacted starting materials and salts, enhancing purity without chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylamino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone

- CAS: Not specified.

- Structure: Trifluoroacetophenone with a 4-position phenyl substitution and an aminoanilino (-NHC₆H₄NH₂) group.

- Reduced steric hindrance compared to the methylamino group in the target compound may alter binding affinity.

Compound B : 2-Chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethanone

- CAS : 2378626-29-8

- Structure: Chloro and trifluoromethylphenylamino substituents on the phenyl ring.

- Comparison :

Compound C : 2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone

- CAS : 25666-51-7

- Structure : Hydroxyl group at the 2-position of the phenyl ring.

- Comparison: The hydroxyl group enables hydrogen bonding but reduces lipophilicity compared to methylamino. Synthesized via Fries rearrangement, contrasting with the target compound’s likely nucleophilic substitution pathway .

Antibacterial Activity :

- Target Compound: Limited direct data, but related trifluoroacetophenone derivatives (e.g., benzimidazole analogs) exhibit low MIC values against Gram-positive and Gram-negative bacteria .

- Compound D: 1-(4-(Quinolin-8-ylamino)phenyl)ethanone MIC values for chalcone derivatives range from 8–32 µg/mL, suggesting moderate activity . The methylamino group in the target compound may enhance membrane permeability compared to quinoline-based analogs.

Enzyme Inhibition :

- Target Compound: Potential p38 MAP kinase inhibitor .

- Compound E: 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone Methoxy substituents are electron-donating, reducing electrophilicity at the carbonyl carbon, which may weaken enzyme interactions compared to methylamino .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, a structurally similar trifluoroethanone derivative was prepared using a general procedure involving THF and triethylamine, yielding 67% after silica gel chromatography . Key optimizations include:

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Multinuclear NMR (1H, 13C, 19F) is critical. For a related compound:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Despite limited toxicological data, precautions include:

- PPE : Gloves, goggles, and fume hood use to avoid inhalation (per GHS/CLP guidelines ).

- Storage : Cool, dry, and segregated from oxidizers.

- Spill management : Use inert absorbents (e.g., vermiculite) and ensure ventilation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in polymer synthesis?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For example, self-polycondensation of a similar trifluoroethanone monomer (AB₂ type) with trifluoromethanesulfonic acid produced hyperbranched polymers with controlled branching (0–100%) . This group also improves thermal stability and solubility in nonpolar solvents.

Q. How can computational methods predict physicochemical properties (e.g., logP, pKa) of this compound, and what are their limitations?

Tools like ACD/Labs Percepta use QSPR models to estimate logP (hydrophobicity) and pKa. However, limitations arise due to unique substituents (e.g., trifluoromethyl and methylamino groups), which may not be fully represented in training datasets . Experimental validation (e.g., potentiometric titration for pKa) is recommended.

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data for this compound?

Cross-validation with multiple techniques is essential:

- X-ray crystallography : SHELX refines crystal structures to benchmark NMR assignments .

- Dynamic NMR : Variable-temperature experiments detect tautomerism (e.g., sharp 19F NMR signals at δ -74.00 ppm indicate no equilibration under standard conditions ).

- DFT calculations : Adjust solvent models or conformer populations to align with experimental shifts.

Q. What role does tautomerism play in the stability and reactivity of this compound, and how is it investigated?

The methylamino group may enable keto-enol tautomerism. Investigative methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.